molecular formula C14H17BrN2O2 B1396558 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one CAS No. 1311756-76-9

1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one

Cat. No.: B1396558
CAS No.: 1311756-76-9
M. Wt: 325.2 g/mol
InChI Key: WKQDQUSNSZCRJO-UHFFFAOYSA-N
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Description

1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one typically involves the reaction of N-Boc-piperazine with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) and is heated to reflux for several hours. After the reaction is complete, the mixture is diluted with ethyl acetate (EtOAc) and poured onto water to isolate the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.

Properties

IUPAC Name

1-[4-(4-bromobenzoyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-2-13(18)16-7-9-17(10-8-16)14(19)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQDQUSNSZCRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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